molecular formula C8H13N3S B1270567 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 603981-93-7

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270567
CAS No.: 603981-93-7
M. Wt: 183.28 g/mol
InChI Key: PXLRBUHBRYMVSH-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C8H13N3S It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the reaction of cyclopropylamine with propyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Scientific Research Applications

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent. The triazole ring can also interact with nucleic acids, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

  • 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol
  • 5-Cyclopropyl-1,2,4-triazol-3-ylamine
  • 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Comparison: 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 4-cyclopropyl-4H-1,2,4-triazole-3-thiol, the presence of the propyl group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes. The compound’s thiol group also provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-cyclopropyl-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLRBUHBRYMVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357646
Record name 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603981-93-7
Record name 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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